molecular formula C13H11ClN6O3 B11075691 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11075691
M. Wt: 334.72 g/mol
InChI Key: HFXVWKTTZVPCDT-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor with hydrazine and an appropriate oxidizing agent.

    Synthesis of the triazole ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne.

    Coupling of the chlorophenyl group:

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in the compound can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

    Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but lacks the chlorophenyl group, which may affect its biological activity.

    Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN6O3

Molecular Weight

334.72 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)triazole-4-carboxylate

InChI

InChI=1S/C13H11ClN6O3/c1-2-22-13(21)9-10(7-3-5-8(14)6-4-7)20(19-16-9)12-11(15)17-23-18-12/h3-6H,2H2,1H3,(H2,15,17)

InChI Key

HFXVWKTTZVPCDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=C(C=C3)Cl

solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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